Methyl 2-[1-(aminomethyl)cyclopentyl]acetate
Description
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate (CAS: 138799-98-1) is a synthetic ester derivative structurally related to gabapentin, a γ-aminobutyric acid (GABA) analog used in treating neuropathic pain and epilepsy. Its molecular formula is C₁₀H₁₉NO₂, featuring a cyclopentane ring substituted with an aminomethyl group and an acetoxy methyl ester . The compound’s unique structure combines the conformational rigidity of the cyclopentyl ring with the reactivity of a primary amine and ester group, making it a versatile intermediate in pharmaceutical synthesis. It is commercially available as a hydrochloride salt, with global suppliers such as Jay Chemicals (India) and Acros Organics (USA) .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-[1-(aminomethyl)cyclopentyl]acetate |
InChI |
InChI=1S/C9H17NO2/c1-12-8(11)6-9(7-10)4-2-3-5-9/h2-7,10H2,1H3 |
InChI Key |
PKWOIHUJZDEWFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCC1)CN |
Origin of Product |
United States |
Preparation Methods
Example Synthesis Pathway
Step 1: Formation of Cyclopentane Core
- Start with cyclopentadiene or a suitable linear precursor.
- Perform cyclization or Diels-Alder reactions to form the cyclopentane ring.
Step 2: Introduction of Aminomethyl Group
- React the cyclopentane derivative with chloroacetonitrile.
- Reduce the resulting nitrile to an amine using appropriate reducing agents.
Step 3: Attachment of Acetate Moiety
- Perform an esterification reaction between the aminomethylcyclopentane and acetic acid or its derivatives.
Data and Research Findings
While specific research data on this compound is limited, compounds with similar structures are often studied for their biological activities and synthetic versatility.
| Compound | Synthetic Method | Yield | Purity |
|---|---|---|---|
| General Cyclopentane Derivatives | Cyclization/Esterification | Variable | High |
| Aminomethylcyclopentane Derivatives | Amination/Reduction | Moderate to High | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active aminomethyl cyclopentane, which can then interact with various pathways in the body.
Comparison with Similar Compounds
Methyl 2-[1-(Aminomethyl)cyclohexyl]acetate
- Structure : Substitutes the cyclopentyl ring with a cyclohexyl group.
- Pharmacokinetics: Larger ring size may alter membrane permeability and binding affinity to GABA receptors.
- Applications : Investigated as a gabapentin analog for neurological disorders.
Methyl 2-[1-(Acetyl-thiomethyl)cyclopropyl]acetate
- Structure : Cyclopropane ring with an acetyl-thiomethyl substituent.
- Key Differences :
- Applications: Potential use in prodrug design due to thioester’s susceptibility to enzymatic cleavage.
Ethyl 2-{[(1-{[(tert-Butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate
- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine on the cyclopentyl ring.
- Key Differences :
- Applications : Intermediate in peptide synthesis and drug discovery.
Methyl 2-(3-Oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate (Methyl Jasmonate)
Methyl 2-(1-(Bromomethyl)cyclopropyl)acetate
- Structure : Cyclopropane ring with a bromomethyl group.
- Key Differences :
- Applications : Intermediate in synthesizing cyclopropane-containing drugs .
Comparative Data Table
Biological Activity
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate, a compound with the molecular formula , has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic applications.
This compound is typically synthesized through a nucleophilic substitution reaction involving cyclopentylamine and methyl bromoacetate. This reaction is often facilitated by a base such as sodium hydroxide, leading to the formation of the acetate derivative. The final product can be converted into its hydrochloride salt for enhanced solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1803581-84-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets, which can lead to various biological effects including:
- Signal Transduction : It may influence pathways involved in cellular signaling.
- Enzyme Inhibition/Activation : The compound can inhibit or activate enzymes, thereby affecting metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can possess significant antimicrobial properties, making them candidates for further development in treating infections .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
- Antioxidant Activity : The compound has been linked to antioxidant effects, which could help mitigate oxidative stress in cells .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various derivatives of this compound against bacterial strains. Results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.
Case Study 2: Neuroprotective Mechanism
In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects. Findings revealed that the compound reduced neuronal cell death and inflammation markers, indicating its potential role in neuroprotection.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| Methyl 2-[1-(aminomethyl)cyclohexyl]acetate | Moderate antimicrobial activity |
| Methyl 2-[1-(aminomethyl)cyclobutyl]acetate | Lower neuroprotective effects |
| Methyl 2-[1-(aminomethyl)cycloheptyl]acetate | Enhanced antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
